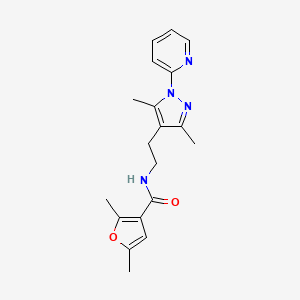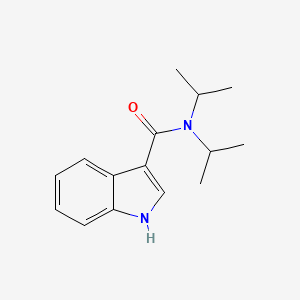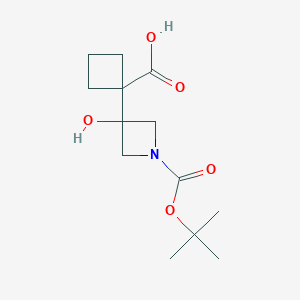![molecular formula C24H25ClN2O4 B2484962 1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886156-41-8](/img/structure/B2484962.png)
1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to 1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multistep reactions, including condensation, cyclization, and alkylation processes. For example, methyl o-hydroxybenzoylpyruvate, when heated with N,N-dimethylethylenediamine and aromatic aldehydes, produces 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which upon dehydration yield related dihydrochromeno[2,3-c]pyrrol-3,9-diones (Vydzhak & Panchishyn, 2010).
Molecular Structure Analysis
The molecular structure of compounds within this family showcases diverse ring conformations and substituent effects. Crystal structure analysis provides insight into their geometrical configuration, showing how different substituents and ring structures influence the overall shape and stability of the molecules (Grubenmann et al., 1993).
Chemical Reactions and Properties
The reactivity of these compounds includes their ability to undergo further functionalization through reactions such as acylation and hydrogenation. Their chemical behavior is significantly influenced by the presence of electron-donating and withdrawing groups, which affect their reactivity towards nucleophiles and electrophiles alike (Tiwari et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure are pivotal for understanding the applications and handling of these compounds. Solubility in various solvents can indicate potential applications in pharmaceutical formulations or material science (Palai et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photophysical properties, are crucial for their functionality in various applications. For instance, photophysical property analysis shows potential utility in optoelectronic devices due to their unique absorption and emission characteristics (Wu et al., 2011).
Applications De Recherche Scientifique
Photoluminescent Conjugated Polymers
Research on π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which are chemically related to the compound of interest, has shown promising applications in the field of electronic devices. These polymers exhibit strong photoluminescence, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Synthesis and Crystal Structures
Another study focused on the synthesis and crystallographic analysis of compounds structurally related to 1,2-dihydropyrroles, revealing insights into their molecular configurations and potential chemical reactivity (Shi et al., 2007).
Hypotensive Agents
Research into compounds with a similar structure has explored their potential as hypotensive agents, indicating the broader pharmaceutical research applications of such chemical structures. Compounds tested for their ability to relax blood vessels showed significant activity, pointing towards their potential utility in medical research (Eguchi et al., 1991).
Organic Solar Cells
The application of polymers related to the compound of interest in organic solar cells has been studied, highlighting the potential of these materials in enhancing the performance of photovoltaic devices. For example, doping Poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with certain compounds resulted in improved conductivity and work function, leading to higher power conversion efficiency in organic solar cells (Zeng et al., 2020).
Chemosensors for Metal Ions
The synthesis and characterization of compounds incorporating naphthoquinone units have shown remarkable selectivity towards Cu2+ ions, indicating their potential application as chemosensors for transition metal ions. This research suggests the possibility of developing sensitive detection methods for specific ions in various environments (Gosavi-Mirkute et al., 2017).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-2-[2-(diethylamino)ethyl]-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-4-26(5-2)11-12-27-21(15-7-6-8-16(25)13-15)20-22(28)18-10-9-17(30-3)14-19(18)31-23(20)24(27)29/h6-10,13-14,21H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAADANJQZIPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484879.png)
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(3-methoxypropyl)-2-propenamide](/img/structure/B2484880.png)
![N-(1-Cyanocyclopropyl)-6-methoxyimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B2484881.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2484883.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2484891.png)
![N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide](/img/structure/B2484892.png)
![3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2484893.png)

![3-(2-chlorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2484895.png)
![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide](/img/structure/B2484898.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate](/img/structure/B2484900.png)
